

Application Notes: Utilizing Imipenem in Animal Models of Bacterial Sepsis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imipenem*
Cat. No.: B608078

[Get Quote](#)

Introduction

Imipenem is a broad-spectrum β -lactam antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] In preclinical research, **imipenem** is frequently used in animal models of bacterial sepsis to investigate the pathophysiology of the disease, evaluate novel therapeutic strategies, and understand the host response to infection and antibiotic therapy.[3][4] The most common and clinically relevant animal model for sepsis is the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial peritonitis that mimics the progression of human sepsis.[5][6][7] Other models, such as cecal slurry injection and direct bacterial inoculation, are also employed.[3][8]

These application notes provide detailed protocols for inducing sepsis in rodent models and for the administration and evaluation of **imipenem**. The accompanying data summarizes the quantitative effects of **imipenem** on survival, bacterial clearance, and inflammatory responses as reported in key studies.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model

This protocol describes the induction of polymicrobial sepsis in mice or rats through the CLP procedure, which is considered the gold standard for replicating human sepsis.[5][6]

Materials:

- Rodents (e.g., C57BL/6 mice, Wistar rats)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical tools (scissors, forceps, needle holders)
- Suture material (e.g., 3-0 silk)
- Needle (e.g., 20- to 27-gauge, depending on desired severity)[6][9]
- 70% ethanol and betadine for surgical site disinfection
- Sterile saline for fluid resuscitation
- Buprenorphine for analgesia
- Heating pad to maintain body temperature

Procedure:

- Anesthesia and Preparation: Anesthetize the animal using a standard protocol (e.g., 2% isoflurane in oxygen).[9] Shave the abdomen and disinfect the surgical area with betadine and 70% ethanol. Administer a pre-operative analgesic like buprenorphine.
- Laparotomy: Make a 1-2 cm midline incision through the abdominal wall to expose the peritoneal cavity.[9]
- Cecal Ligation: Carefully exteriorize the cecum. Ligate the cecum with a 3-0 silk suture at a specified distance from the tip (e.g., 1 cm).[9] The length of the ligated cecum influences the severity of sepsis; a longer ligation results in more ischemic tissue and higher mortality.[6] Ensure the ligation does not obstruct the bowel.[9]
- Puncture: Puncture the ligated cecum once or twice with the chosen needle (e.g., a single puncture with a 20-gauge needle).[9] Gently squeeze the cecum to express a small amount of fecal content to ensure a full-thickness perforation.[9]

- Closure: Carefully return the cecum to the abdominal cavity. Close the abdominal wall in two layers: the peritoneum/muscle layer with sutures and the skin with wound clips or sutures.
- Resuscitation and Recovery: Immediately after surgery, administer fluid resuscitation with pre-warmed sterile saline subcutaneously (e.g., 25 ml/kg for rats).^[5] Place the animal on a heating pad and monitor until it recovers from anesthesia. Provide free access to food and water.
- Sham Control: For sham-operated controls, perform the laparotomy and cecal exteriorization without ligation or puncture before closing the incision.

Protocol 2: Imipenem Administration

This protocol details the preparation and administration of **imipenem** to septic animals. **Imipenem** is often combined with cilastatin to inhibit its degradation by renal dehydropeptidase-I.^[3]

Materials:

- **Imipenem**/cilastatin for injection (e.g., Primaxin®)
- Sterile 0.9% physiological saline
- Syringes and needles for administration (e.g., 25-gauge)

Procedure:

- Reconstitution: Reconstitute the lyophilized **imipenem**/cilastatin powder with sterile saline to a known stock concentration (e.g., 0.005 mg/mL).^[3]
- Dosage Calculation: Calculate the volume to be administered based on the animal's weight and the desired dose. Doses in murine models typically range from 25 mg/kg to 125 mg/kg. ^[10] For example, a common dose is 25 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).^{[9][10]}
- Administration: Administer the calculated dose via the chosen route (i.p. or s.c.). The timing of administration is a critical variable. Treatment can be initiated immediately after CLP or

delayed to mimic clinical scenarios (e.g., 6 or 12 hours post-surgery).[3][5] Treatment regimens often involve repeated doses, such as every 8 or 12 hours for several days.[3][11]

Protocol 3: Outcome Assessment

1. Bacterial Load Quantification:

- At a predetermined time point (e.g., 18 or 24 hours post-CLP), euthanize the animal.
- Aseptically collect samples of blood (via cardiac puncture), peritoneal fluid (via peritoneal lavage), and organs (e.g., liver, spleen).
- Homogenize organ tissues in sterile saline.
- Perform serial dilutions of the blood, peritoneal fluid, and tissue homogenates.
- Plate the dilutions on appropriate agar plates (e.g., tryptic soy agar) for aerobic and anaerobic culture.[9]
- Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial load per mL or gram of tissue.

2. Cytokine and Endotoxin Analysis:

- Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood to separate the plasma.
- Measure the concentrations of inflammatory cytokines (e.g., TNF- α , IL-6, IL-10) in the plasma using commercial ELISA kits.[10][11]
- Measure endotoxin (LPS) levels in the plasma using a Limulus Amebocyte Lysate (LAL) assay.[10][11]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative outcomes of **imipenem** treatment in various animal models of sepsis.

Table 1: Effect of **Imipenem** on Survival Rates in Sepsis Models

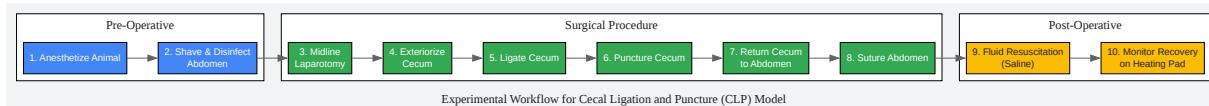
Animal Model	Sepsis Induction	Imipenem Dose & Regimen	Control Survival	Imipenem Survival	Reference
C57BL/6J Mice	CLP	25 mg/kg i.p. (single dose)	0% at 42h	0% at 42h	[12]
β2MKO/αAsGM1 Mice	CLP	25 mg/kg i.p. (single dose)	40%	90%	[12]
Swiss Mice	CLP	Not specified, every 8h for 3 days	Lower than treated	Increased	[11]
C57BL/6 Mice	Cecal Slurry	1.5 mg/mouse i.p., twice daily for 5 days (started at 1h)	0%	80%	[3]
C57BL/6 Mice	Cecal Slurry	1.5 mg/mouse i.p., twice daily for 5 days (started at 6h)	0%	60%	[3]
C57BL/6 Mice	CLP	25 mg/kg s.c. (single dose)	Lower than treated	Increased	[10]

| C57BL/6 Mice | CLP | 125 mg/kg s.c. (single dose) | Lower than treated | Lower than 25 mg/kg group | [\[10\]](#) |

Table 2: Effect of **Imipenem** on Bacterial Load

Animal Model	Sample	Imipenem Dose (mg/kg)	Outcome	Reference
C57BL/6J & β 2MKO Mice	Blood & Peritoneal Fluid	25	Decreased bacterial counts by at least two orders of magnitude.[12]	[12]
C57BL/6 Mice	Blood & Liver	25	Significant reduction in bacterial load. [10]	[10]
C57BL/6 Mice	Blood & Liver	125	Significant reduction in bacterial load. [10]	[10]
Neutropenic Mice (E. coli)	Liver	Not specified (IPM/CS + Ca-EDTA)	Reduced from 2.9×10^4 CFU/liver (IPM/CS alone) to 2.3×10^3 CFU/liver.[13]	[13]

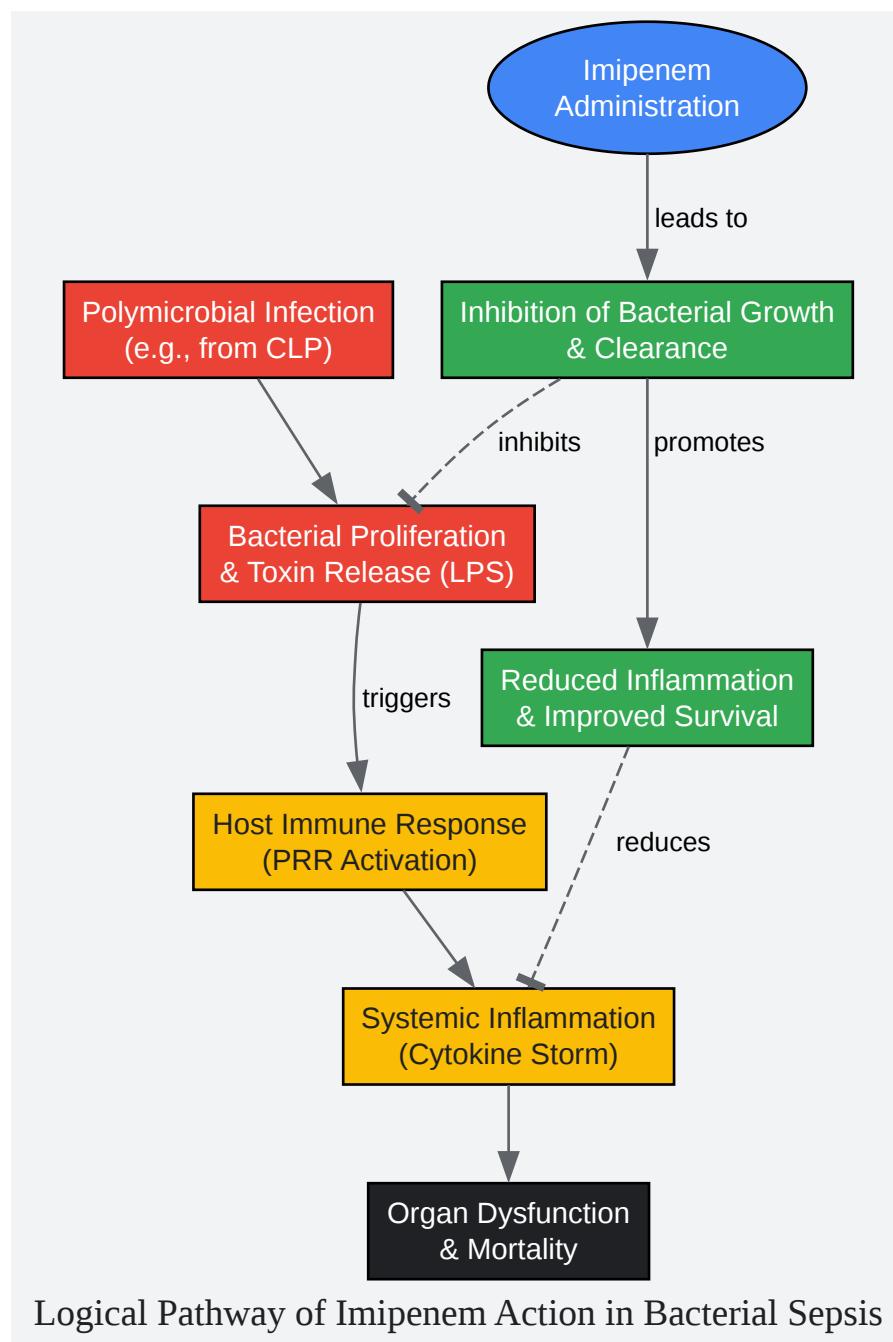
| Granulocytopenic Mice (E. coli) | Thigh Muscle | 80 | Decreased from 9×10^6 to 4×10^5 CFU (Control increased to 2×10^8 CFU).[14] | [14] |


Table 3: Effect of **Imipenem** on Inflammatory Cytokines and Endotoxin

Animal Model	Analyte	Imipenem Dose (mg/kg)	Time Point	Outcome vs. Saline Control	Reference
Swiss Mice	Plasma TNF- α , IL-6	Not specified	6h & 24h	Decreased levels. [11]	[11]
Swiss Mice	Peritoneal Fluid TNF- α , IL-6	Not specified	6h & 24h	Decreased levels. [11]	[11]
Swiss Mice	Peritoneal Fluid IL-10	Not specified	6h	Decreased concentration. [11] .a href="#">[11]	[11]
Swiss Mice	Peritoneal Fluid IL-10	Not specified	24h	Increased concentration. [11] .a href="#">[11]	[11]
Swiss Mice	Plasma Endotoxin (LPS)	Not specified	Not specified	Increased to 2.2 EU/mL (vs. 1.5 EU/mL in saline group). [11] [11]	[11]
C57BL/6 Mice	Plasma & Liver Cytokines	25	Not specified	Significant reduction in inflammatory cytokine levels. [10]	[10]
C57BL/6 Mice	Plasma & Liver Cytokines	125	Not specified	Increased inflammatory cytokine production. [10]	[10]
C57BL/6 Mice	Endotoxin Levels	25	Not specified	Significant reduction in	[10]

Animal Model	Analyte	Imipenem Dose (mg/kg)	Time Point	Outcome vs. Saline Control	Reference
				endotoxin levels.[10]	

| C57BL/6 Mice | Endotoxin Levels | 125 | Not specified | Increased endotoxin levels.[10] ||[10] |


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow diagram of the Cecal Ligation and Puncture (CLP) surgical procedure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [avmajournals.avma.org](https://www.avmajournals.avma.org) [avmajournals.avma.org]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 3. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Using the Cecal Ligation and Puncture Model of Sepsis to Induce Rats to Multiple Organ Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Imipenem alters systemic and liver inflammatory responses in CLP- induced sepsis mice in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic treatment in a murine model of sepsis: impact on cytokines and endotoxin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential effect of imipenem treatment on injury caused by cecal ligation and puncture in wild-type and NK cell-deficient beta(2)-microglobulin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacies of calcium-EDTA in combination with imipenem in a murine model of sepsis caused by Escherichia coli with NDM-1 β -lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relation between the therapeutic efficacy of imipenem in an experimental infection in granulocytopenic mice and its effect on murine intestinal microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Utilizing Imipenem in Animal Models of Bacterial Sepsis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608078#utilizing-imipenem-in-animal-models-of-bacterial-sepsis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com